N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the quinoline moiety and the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The piperidine and quinoline moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.
Tetrandine: Exhibits antiproliferative and antimetastatic effects.
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a sulfonamide group, which together confer distinct pharmacophoric features. This combination allows for a wide range of biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and biochemistry. This compound integrates a piperidine ring, a quinoline structure, and a sulfonamide group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation. Its sulfonamide moiety plays a crucial role in this inhibition by binding to the active sites of target enzymes.
- Cellular Pathways : Studies indicate that derivatives of quinoline and piperidine can modulate signaling pathways involved in cell survival and apoptosis. This modulation can lead to increased oxidative stress within cancer cells, promoting cell death through mechanisms such as ferroptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to significantly inhibit the proliferation of HepG2 liver cancer cells in vitro, with IC50 values indicating potent activity (values typically below 20 µM) .
- Mechanistic Insights : The mechanism involves the induction of oxidative stress and subsequent ferroptosis in tumor cells. This was evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), along with downregulation of key proteins like SLC7A11 and GPX4, which are critical for cellular antioxidant defenses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated the importance of specific functional groups in enhancing biological activity:
Compound Structure | IC50 Value (µM) | Biological Activity |
---|---|---|
Base Compound | <20 | Cytotoxicity against HepG2 |
Sulfamoyl Derivative | 15 | Enhanced enzyme inhibition |
Quinoline Analog | 19 | Dual cholinesterase inhibition |
These findings suggest that modifications to the quinoline or piperidine moieties can significantly impact the compound's efficacy .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- PMSA Study : A study on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which shares structural similarities with our compound, reported significant inhibition of tumor cell proliferation and migration through similar mechanisms involving ferroptosis . This indicates a potential shared pathway among sulfonamide-containing compounds.
- Quinoline Derivatives : Research on quinoline derivatives has shown that modifications can lead to enhanced anti-tumor activity and improved selectivity towards cancer cells over normal cells. The incorporation of piperidine rings has been linked to increased potency against various cancers .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-20(2)27(24,25)21-11-8-14(9-12-21)13-19-26(22,23)16-7-3-5-15-6-4-10-18-17(15)16/h3-7,10,14,19H,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPYJPOUMFTYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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